molecular formula C8H9BrO2S B1432413 Ethyl 2-(4-bromothiophen-3-yl)acetate CAS No. 1502780-10-0

Ethyl 2-(4-bromothiophen-3-yl)acetate

Cat. No. B1432413
M. Wt: 249.13 g/mol
InChI Key: FYKINVHOLOJQML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-3-yl)acetate is an organic compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol . This compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-bromothiophen-3-yl)acetate is 1S/C8H9BrO2S/c1-2-11-8(10)3-6-4-12-5-7(6)9/h4-5H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromothiophen-3-yl)acetate is a liquid at room temperature . It has a molecular weight of 249.12 g/mol and a molecular formula of C8H9BrO2S .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(4-bromothiophen-3-yl)acetate is used in synthesizing various heterocyclic compounds. For instance, its derivative, 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids, react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These products have potential routes to thienopyranones and thienopyridinones, highlighting its role in creating complex organic structures (Ames & Ribeiro, 1975).

Organic Chemistry Education

In educational settings, compounds related to Ethyl 2-(4-bromothiophen-3-yl)acetate, like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are used as practical examples in organic chemistry courses. These compounds, derived from 2-bromothiophene, offer hands-on experience for students in scientific research and experimental skills (W. Min, 2015).

Antibacterial and Antifungal Properties

Some derivatives of Ethyl 2-(4-bromothiophen-3-yl)acetate exhibit notable antibacterial and antifungal activities. For example, the study of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones synthesized through solvent-free methods revealed significant antimicrobial properties (Sharma et al., 2022).

Material Science Applications

In material science, derivatives of Ethyl 2-(4-bromothiophen-3-yl)acetate contribute to the development of novel materials. For instance, poly [3-(1-naphthylthiophene)], synthesized from a compound similar to Ethyl 2-(4-bromothiophen-3-yl)acetate, has been studied for its electrochemical polymerization and potential applications in electronics (Dogbéavou et al., 1997).

Synthesis of Novel Chemical Compounds

Ethyl 2-(4-bromothiophen-3-yl)acetate is a precursor in the synthesis of various novel chemical compounds. For example, it has been used in the preparation of different xanthine derivatives, demonstrating its versatility in chemical synthesis (Gurevich et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 2-(4-bromothiophen-3-yl)acetate, like other organic compounds, has potential for various applications in fields such as research and industry . Its future directions would depend on ongoing research and development efforts.

properties

IUPAC Name

ethyl 2-(4-bromothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)3-6-4-12-5-7(6)9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKINVHOLOJQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromothiophen-3-yl)acetate

CAS RN

1502780-10-0
Record name ethyl 2-(4-bromothiophen-3-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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